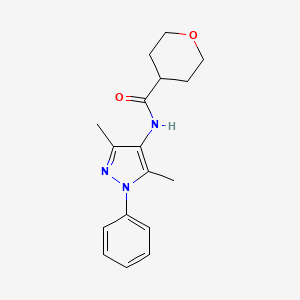![molecular formula C15H21ClN2O2 B7546066 N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as TBOA and is synthesized through a multi-step process. TBOA has been extensively studied in scientific research due to its potential applications in the field of neuroscience.
作用機序
TBOA inhibits the reuptake of glutamate by binding to the glutamate transporters on the presynaptic membrane. This leads to an increase in extracellular glutamate levels, which can have both excitatory and inhibitory effects on the postsynaptic neuron. TBOA has been shown to modulate the activity of various ion channels and receptors in the brain, including NMDA receptors, AMPA receptors, and GABA receptors.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects on the brain. It can modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. TBOA has also been shown to affect the expression of various genes involved in synaptic plasticity and neuronal survival. In addition, TBOA has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate in various neurological disorders. TBOA is also relatively easy to synthesize and can be obtained in large quantities. However, TBOA has several limitations as well. It is a non-specific inhibitor of glutamate transporters and can also affect the activity of other ion channels and receptors in the brain. In addition, TBOA has poor solubility in water and requires the use of organic solvents for experiments.
将来の方向性
There are several future directions for the study of TBOA. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the role of glutamate transporters in synaptic plasticity and neuronal survival. Future studies could focus on developing more specific inhibitors of glutamate transporters that can be used in clinical settings.
合成法
The synthesis of TBOA involves a multi-step process that starts with the reaction of tert-butylamine with ethyl acrylate to form N-tert-butylacrylamide. This intermediate is then reacted with 3-chlorobenzoyl chloride to produce N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide.
科学的研究の応用
TBOA has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate in the brain. Glutamate is an important neurotransmitter that plays a crucial role in synaptic transmission and plasticity. TBOA has been used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)18-14(20)10-17-13(19)8-7-11-5-4-6-12(16)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQKIECCMPREDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)